molecular formula C6H3BrFNO B1519746 2-Bromo-5-fluoroisonicotinaldehyde CAS No. 1005291-43-9

2-Bromo-5-fluoroisonicotinaldehyde

Cat. No. B1519746
Key on ui cas rn: 1005291-43-9
M. Wt: 204 g/mol
InChI Key: DDLSIOQASXKYHW-UHFFFAOYSA-N
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Patent
US08791100B2

Procedure details

A mixture of 2-bromo-5-fluoroisonicotinaldehyde (495 mg, 2.43 mmol), ethylene glycol (0.27 mL, 4.85 mmol) and p-toluenesulfonic acid monohydrate (508 mg, 2.67 mmol) in toluene (13.5 mL) was refluxed for 4 hours. The mixture was concentrated and taken up in CH2Cl2, washed with 1 M NaOH, dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash chromatography on silica gel (cyclohexane/EtOAc) to give INT 44.
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([F:10])=[CH:8][N:9]=1)[CH:5]=[O:6].[CH2:11](O)[CH2:12][OH:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:13][CH2:12][CH2:11][O:6]2)[C:7]([F:10])=[CH:8][N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
495 mg
Type
reactant
Smiles
BrC=1C=C(C=O)C(=CN1)F
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
508 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
13.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
washed with 1 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (cyclohexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give INT 44

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C(=C1)C1OCCO1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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